molecular formula C22H19N5O4 B2954833 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-85-9

8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2954833
CAS No.: 896300-85-9
M. Wt: 417.425
InChI Key: VOIXFDKZHKYPEM-UHFFFAOYSA-N
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. It has a dimethoxyphenyl group, a phenyl group, and a methyl group attached to the purine ring. Purine derivatives are found in many biological systems and have various roles, such as in DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which is a fused imidazole and pyrimidine ring. The attached groups would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines. This could include nucleophilic substitution reactions at the electrophilic sites or deprotonation at the acidic sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and phenyl groups could impact its solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds with potential anxiolytic/antidepressant activity. This indicates a potential application in developing new medications for mental health disorders (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Another study by Zagórska et al. (2015) analyzed the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and identified potent ligands for serotonin and dopamine receptors. This research is significant for understanding the molecular interactions of these compounds and their potential therapeutic applications (Zagórska et al., 2015).

Synthesis of Derivatives

Research by Simo et al. (1998) on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones shows the chemical versatility of these compounds, which could be important for developing new pharmaceuticals (Simo et al., 1998).

Receptor Affinity and Enzyme Activity

A 2016 study explored the receptor affinity and enzyme activity of derivatives of imidazo- and pyrimidino[2,1-f]purines. This research could contribute to the development of new drugs with specific receptor targeting properties (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Coburn and Taylor (1982) studied mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These findings contribute to the broader understanding of purine derivatives in medicinal chemistry (Coburn & Taylor, 1982).

Novel Tricyclic Derivatives and Central Activity

Research by Partyka et al. (2014) on imidazo[2,1-f]purine-2,4-dione derivatives indicates their potential in treating affective disorders, highlighting another therapeutic application of these compounds (Partyka et al., 2014).

Antiviral Activity

A study by Kim et al. (1978) on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides offers insight into the potential of these compounds in antiviral therapies (Kim et al., 1978).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives act as inhibitors or substrates for various enzymes .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-25-19-18(20(28)24-22(25)29)26-12-16(13-7-5-4-6-8-13)27(21(26)23-19)15-11-14(30-2)9-10-17(15)31-3/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXFDKZHKYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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